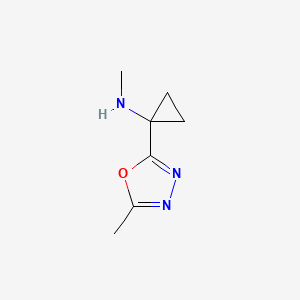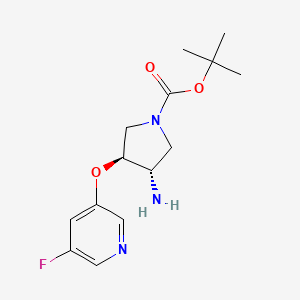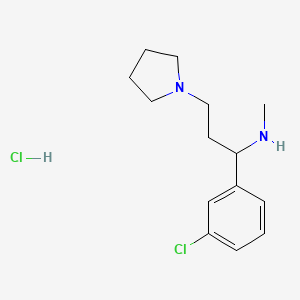
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine is a heterocyclic compound that features a cyclopropane ring attached to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclopropane derivative with a hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a diverse array of derivatives .
Scientific Research Applications
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole ring is known to interact with hydrogen bond acceptors and donors, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.
Cyclopropane Derivatives: Compounds with cyclopropane rings also share structural similarities and can undergo similar chemical transformations.
Uniqueness
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3O/c1-5-9-10-6(11-5)7(8-2)3-4-7/h8H,3-4H2,1-2H3 |
InChI Key |
ALEBPOUYHDZQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2(CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12994535.png)



![2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12994572.png)

![4-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B12994585.png)
![7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12994588.png)

![5-Methyl-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B12994601.png)

![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)
![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)

